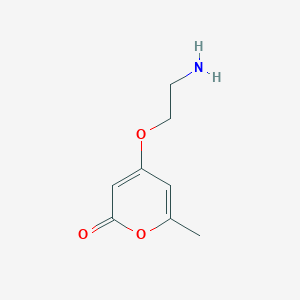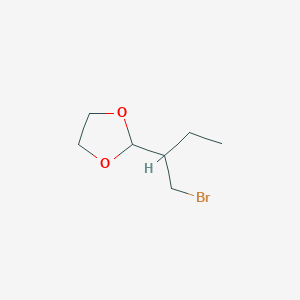![molecular formula C13H10ClNO B13215578 2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13215578.png)
2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted with a chlorophenylmethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde typically involves the reaction of 2-chlorobenzyl chloride with 3-pyridinecarboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux to facilitate the reaction, and the product is then isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-[(2-Chlorophenyl)methyl]pyridine-3-carboxylic acid.
Reduction: 2-[(2-Chlorophenyl)methyl]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The chlorophenyl group may also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde
- 2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde
- 2-[(2-Methylphenyl)methyl]pyridine-3-carbaldehyde
Uniqueness
2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and interactions with biological targets. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the aldehyde group, making it more reactive in certain chemical reactions. Additionally, the chlorophenyl group can provide specific hydrophobic interactions in biological systems, potentially leading to higher binding affinity and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C13H10ClNO |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10ClNO/c14-12-6-2-1-4-10(12)8-13-11(9-16)5-3-7-15-13/h1-7,9H,8H2 |
InChI Key |
KOLKCDFITMACSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C(C=CC=N2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13215501.png)
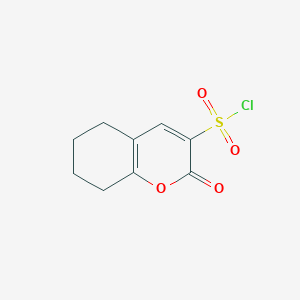
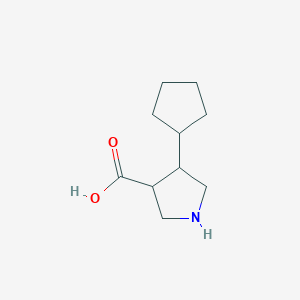
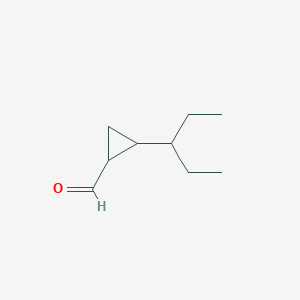
![5,6-Dibromo-benzo[d]isoxazol-3-ol](/img/structure/B13215544.png)
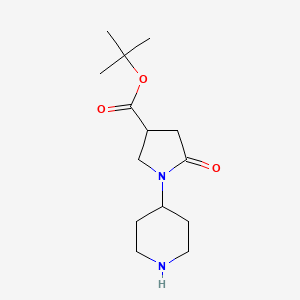

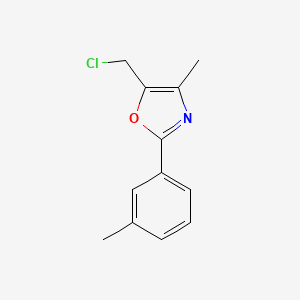
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-methylpropan-1-one](/img/structure/B13215559.png)
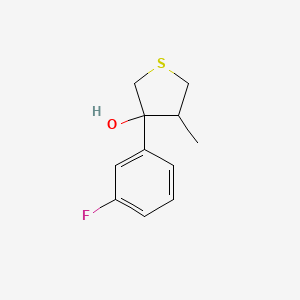
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13215570.png)
![4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13215577.png)
